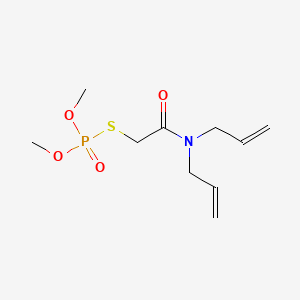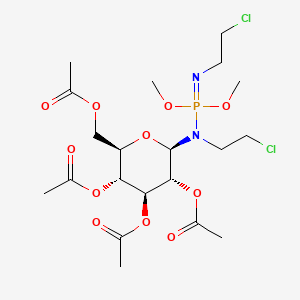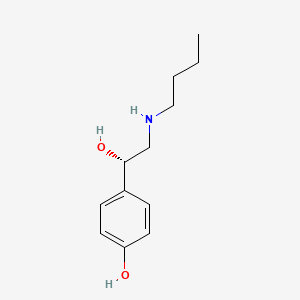
Bamethan, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bamethan, (S)-: is a vasodilator that belongs to the class of phenylethanolamines. It is primarily used to treat peripheral vascular and circulatory disturbances by causing dilation of blood vessels through the stimulation of adrenergic beta-receptors . This compound is known for its depressor action on peripheral blood vessels, making it effective in treating conditions such as vasospastic disorders, arteriosclerotic peripheral vascular disease, Raynaud’s syndrome, and other conditions involving peripheral vascular insufficiency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bamethan, (S)- can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylacetone with butylamine under specific conditions. The reaction typically involves the use of a reducing agent such as sodium borohydride to convert the intermediate ketone to the corresponding alcohol .
Industrial Production Methods: In industrial settings, the production of Bamethan, (S)- often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The process may also include purification steps such as crystallization and chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bamethan, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bamethan, (S)- is used as a reference compound in analytical chemistry for the development and validation of chromatographic methods .
Biology: In biological research, Bamethan, (S)- is studied for its effects on cellular signaling pathways and its potential role in modulating vascular functions .
Medicine: Medically, Bamethan, (S)- is used to treat peripheral vascular diseases and conditions involving poor blood circulation .
Industry: In the pharmaceutical industry, Bamethan, (S)- is used in the formulation of drugs aimed at improving blood flow and treating vascular disorders .
Wirkmechanismus
Bamethan, (S)- exerts its effects by stimulating adrenergic beta-receptors, leading to the relaxation of smooth muscles in the walls of peripheral arteries and veins. This relaxation is achieved through the inhibition of enzymes and receptors that typically cause vasoconstriction . The primary molecular targets include adrenergic beta-receptors, which play a crucial role in regulating vascular tone and blood flow .
Vergleich Mit ähnlichen Verbindungen
Isoxsuprine: Another vasodilator used to treat similar vascular conditions.
Buphenine: A phenylethanolamine derivative with vasodilatory properties.
Buflomedil: A non-selective alpha-blocker used for peripheral vascular diseases.
Uniqueness: Bamethan, (S)- is unique in its specific action on adrenergic beta-receptors, which distinguishes it from other vasodilators that may act on different receptors or pathways. Its effectiveness in treating a wide range of peripheral vascular conditions also sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
949926-33-4 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
4-[(1S)-2-(butylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
RDUHXGIIUDVSHR-GFCCVEGCSA-N |
Isomerische SMILES |
CCCCNC[C@H](C1=CC=C(C=C1)O)O |
Kanonische SMILES |
CCCCNCC(C1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



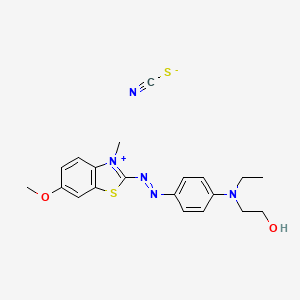




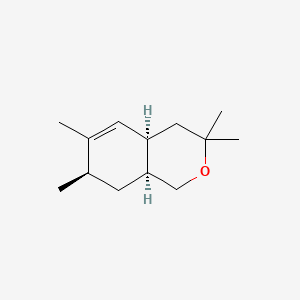
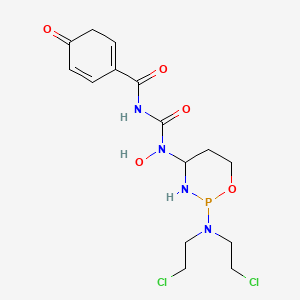

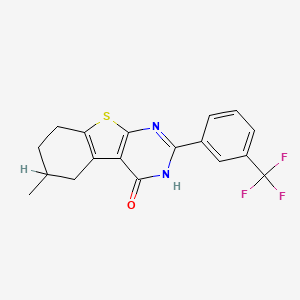
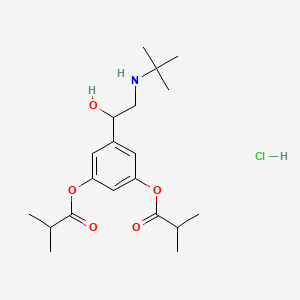
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)
